molecular formula C13H9N B8122061 3-Ethynyl-5-phenylpyridine

3-Ethynyl-5-phenylpyridine

Cat. No.: B8122061
M. Wt: 179.22 g/mol
InChI Key: GDNCYCYRXPDQTF-UHFFFAOYSA-N
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Description

3-Ethynyl-5-phenylpyridine: is a heterocyclic organic compound that features a pyridine ring substituted with an ethynyl group at the third position and a phenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-5-phenylpyridine typically involves the cross-coupling reactions of pyridine derivatives. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-5-phenylpyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation reactions using palladium on carbon or other metal catalysts.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of saturated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-Ethynyl-5-phenylpyridine is used as a building block in organic synthesis. Its unique structure allows for the construction of more complex molecules through various coupling reactions.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-Ethynyl-5-phenylpyridine exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can participate in various coupling reactions. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors.

Comparison with Similar Compounds

    3-Ethynylpyridine: Lacks the phenyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    5-Phenylpyridine: Lacks the ethynyl group, which may affect its electronic properties and reactivity.

    3-Ethynyl-2-phenylpyridine: Similar structure but with the phenyl group at the second position, which can influence its chemical behavior and applications.

Uniqueness: 3-Ethynyl-5-phenylpyridine is unique due to the presence of both the ethynyl and phenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

3-ethynyl-5-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c1-2-11-8-13(10-14-9-11)12-6-4-3-5-7-12/h1,3-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNCYCYRXPDQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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